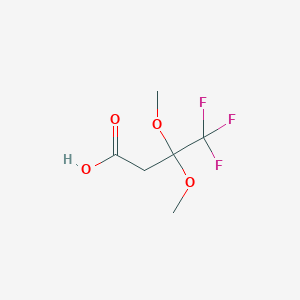

4,4,4-trifluoro-3,3-dimethoxybutanoic acid

CAS No.: 118993-06-9

Cat. No.: VC8056691

Molecular Formula: C6H9F3O4

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118993-06-9 |

|---|---|

| Molecular Formula | C6H9F3O4 |

| Molecular Weight | 202.13 g/mol |

| IUPAC Name | 4,4,4-trifluoro-3,3-dimethoxybutanoic acid |

| Standard InChI | InChI=1S/C6H9F3O4/c1-12-5(13-2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) |

| Standard InChI Key | PNMPRLKZVYUXET-UHFFFAOYSA-N |

| SMILES | COC(CC(=O)O)(C(F)(F)F)OC |

| Canonical SMILES | COC(CC(=O)O)(C(F)(F)F)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a four-carbon chain with a carboxylic acid group at the first position, two methoxy (-OCH) groups at the third carbon, and a trifluoromethyl (-CF) group at the terminal carbon. This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and reactivity .

Physical Properties

-

Solubility: Soluble in polar organic solvents such as dichloromethane and toluene, with limited solubility in water due to the hydrophobic trifluoromethyl group .

-

pKa: Approximately 3.12 ± 0.10, indicative of moderate acidity influenced by the electron-withdrawing fluorine atoms .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹), C-F stretching (1100–1200 cm⁻¹), and C-O-C vibrations from methoxy groups (~1250 cm⁻¹).

-

NMR: H NMR would show singlet signals for methoxy protons (~3.3 ppm) and multiplet patterns for the CF-adjacent methylene groups .

Synthesis and Manufacturing

Industrial Production

Industrial-scale synthesis likely involves continuous flow reactors to enhance yield and purity. Key challenges include managing exothermic reactions during fluorination and ensuring efficient purification via extraction or crystallization .

Chemical Reactivity and Applications

Reactivity Profile

-

Carboxylic Acid Derivatives: Forms esters, amides, and anhydrides. For example, reaction with ethanol under acidic conditions yields ethyl 4,4,4-trifluoro-3,3-dimethoxybutanoate .

-

Electrophilic Substitution: The electron-withdrawing CF group directs electrophiles to meta positions in aromatic derivatives.

-

Reduction: Catalytic hydrogenation reduces the carboxylic acid to a primary alcohol, though the CF group remains intact.

Applications

-

Pharmaceuticals: Serves as a building block for protease inhibitors and anti-inflammatory agents, leveraging its metabolic stability imparted by fluorine .

-

Agrochemicals: Used in synthesizing herbicides and pesticides, where the CF group enhances bioactivity .

-

Materials Science: Incorporated into polymers to improve thermal stability and chemical resistance .

Biological Activity and Toxicology

Toxicity Data

-

Acute Toxicity: Predicted LD (oral, rat) > 2000 mg/kg, based on structurally similar compounds .

-

Irritation: Potential skin and eye irritant, necessitating protective equipment during handling .

Comparison with Analogous Compounds

| Property | 4,4,4-Trifluoro-3,3-dimethoxybutanoic Acid | 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid |

|---|---|---|

| Molecular Formula | CHFO | CHFO |

| Molar Mass (g/mol) | 202.13 | 170.13 |

| Boiling Point (°C) | 234.5 (predicted) | 166–167 |

| Applications | Pharmaceuticals, agrochemicals | Specialty polymers, surfactants |

The dimethoxy variant’s higher oxygen content enhances solubility in polar solvents, making it preferable in drug formulation compared to its dimethyl counterpart .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume